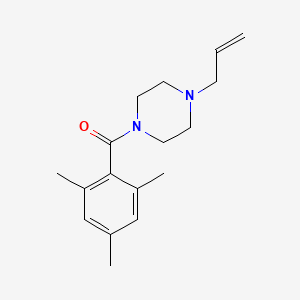
(4-ALLYLPIPERAZINO)(MESITYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-ALLYLPIPERAZINO)(MESITYL)METHANONE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-ALLYLPIPERAZINO)(MESITYL)METHANONE typically involves the reaction of 4-allylpiperazine with mesityl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (4-ALLYLPIPERAZINO)(MESITYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
(4-ALLYLPIPERAZINO)(MESITYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-ALLYLPIPERAZINO)(MESITYL)METHANONE involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids, thereby exerting anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
(4-METHYLPIPERAZINO)(PHENYL)METHANONE: Known for its anti-inflammatory properties.
(4-BENZYLPIPERAZINO)(METHYL)METHANONE: Investigated for its anticancer activity.
(4-ALLYLPIPERAZINO)(4-PROPYLPHENYL)METHANONE: Studied for its potential as a therapeutic agent in various diseases.
Uniqueness: (4-ALLYLPIPERAZINO)(MESITYL)METHANONE stands out due to its unique combination of the allyl and mesityl groups, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
(4-prop-2-enylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-5-6-18-7-9-19(10-8-18)17(20)16-14(3)11-13(2)12-15(16)4/h5,11-12H,1,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHWNCIIWRVVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate](/img/structure/B5333313.png)
![1-{2-[2-(5-propyl-2-furyl)-1H-imidazol-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B5333315.png)
![5-[(2-methylbenzimidazol-1-yl)methyl]-N-(2-pyrazin-2-ylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5333322.png)
![3-(4-FLUOROPHENYL)-7-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5333324.png)
![N-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B5333325.png)
![N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-2-(1-ethylindol-3-yl)sulfanylacetamide](/img/structure/B5333333.png)
![2-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]benzamide](/img/structure/B5333340.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methylpiperidine-4-carboxamide](/img/structure/B5333350.png)
![3-{2-[cyclopropyl(isobutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5333356.png)
![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5333363.png)
![3-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-6-methyl-4H-chromen-4-one](/img/structure/B5333371.png)
![(Z)-3-[4-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]butylamino]-1-phenylbut-2-en-1-one](/img/structure/B5333382.png)
![11-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5333397.png)
![6-(2,7-diazaspiro[4.5]dec-2-ylsulfonyl)-2H-chromen-2-one hydrochloride](/img/structure/B5333408.png)
